molecular formula C11H15NO B13892112 7,8-Dimethyl-1,2,3,4-tetrahydroquinolin-3-ol

7,8-Dimethyl-1,2,3,4-tetrahydroquinolin-3-ol

Cat. No.: B13892112
M. Wt: 177.24 g/mol
InChI Key: ZTADJUUCMBCPSE-UHFFFAOYSA-N
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Description

7,8-Dimethyl-1,2,3,4-tetrahydroquinolin-3-ol is a heterocyclic organic compound that belongs to the class of tetrahydroquinolines This compound is characterized by the presence of a quinoline core with two methyl groups at positions 7 and 8, and a hydroxyl group at position 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-Dimethyl-1,2,3,4-tetrahydroquinolin-3-ol can be achieved through several synthetic routes. One common method involves the reaction of 2-alkenyl aniline with aldehydes and ethyl cyanoacetate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). This reaction proceeds through a Knoevenagel condensation followed by an aza-Michael addition to form the tetrahydroquinoline scaffold .

Another method involves the use of Meldrum’s acid, which facilitates the formation of tetrahydroquinolin-2-one derivatives through a two-step reaction involving enaminones and acylating agents, followed by electrophilic cyclization .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

7,8-Dimethyl-1,2,3,4-tetrahydroquinolin-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at position 3 can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form the corresponding tetrahydroquinoline derivative.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at positions 5 and 6.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride, AlCl3).

Major Products Formed

    Oxidation: Formation of 7,8-Dimethyl-1,2,3,4-tetrahydroquinolin-3-one.

    Reduction: Formation of 7,8-Dimethyl-1,2,3,4-tetrahydroquinoline.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

7,8-Dimethyl-1,2,3,4-tetrahydroquinolin-3-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development, particularly for its potential therapeutic effects.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7,8-Dimethyl-1,2,3,4-tetrahydroquinolin-3-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group at position 3 can form hydrogen bonds with biological macromolecules, influencing their activity. Additionally, the compound can undergo metabolic transformations that modulate its biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydroquinoline: A parent compound with similar structural features but lacking the methyl and hydroxyl substituents.

    3,3-Dimethyl-1,2,3,4-tetrahydroquinolin-2-one: A structurally related compound with a ketone group at position 2.

    1,2,3,4-Tetrahydroisoquinoline: Another related compound with a similar core structure but different substitution pattern.

Uniqueness

7,8-Dimethyl-1,2,3,4-tetrahydroquinolin-3-ol is unique due to the presence of both methyl groups at positions 7 and 8 and a hydroxyl group at position 3. These substituents confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

7,8-dimethyl-1,2,3,4-tetrahydroquinolin-3-ol

InChI

InChI=1S/C11H15NO/c1-7-3-4-9-5-10(13)6-12-11(9)8(7)2/h3-4,10,12-13H,5-6H2,1-2H3

InChI Key

ZTADJUUCMBCPSE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(CC(CN2)O)C=C1)C

Origin of Product

United States

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